3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one
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Overview
Description
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is an organic compound with a complex structure that includes hydroxy, ether, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropyl bromide with 3-hydroxy-1,2-diphenylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and alkyl halide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Hydrochloric acid (HCl) in water or sodium hydroxide (NaOH) in ethanol.
Major Products Formed
Oxidation: 3-Oxo-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one.
Reduction: 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-ol.
Substitution: 3-Hydroxy-1,2-diphenylpropan-1-one and 2-methylpropyl chloride.
Scientific Research Applications
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3-Hydroxy-2-aryl acrylate
Uniqueness
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
144080-50-2 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-15(2)13-22-19(14-20,17-11-7-4-8-12-17)18(21)16-9-5-3-6-10-16/h3-12,15,20H,13-14H2,1-2H3 |
InChI Key |
OXMHPZPLFTUROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(CO)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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